molecular formula C22H15Br2N3O4 B612224 iOWH-032 CAS No. 1191252-49-9

iOWH-032

Numéro de catalogue: B612224
Numéro CAS: 1191252-49-9
Poids moléculaire: 545.2 g/mol
Clé InChI: DSFNLJXHXBIKDS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

IOWH-032 est un composé synthétique connu pour son inhibition puissante du canal chlorure du régulateur de conductance transmembranaire de la mucoviscidose. Ce composé a été étudié pour ses applications thérapeutiques potentielles, en particulier dans le traitement de la diarrhée sécrétoire causée par la toxine cholérique .

Méthodes De Préparation

Chemical Synthesis and Structural Features

IOWH-032 (C22_{22}H15_{15}Br2_2N3_3O4_4) is characterized by a dibromo-hydroxyphenyl pharmacophore linked to an oxadiazole-carboxamide core . While explicit synthetic pathways for this compound remain proprietary, structural analogs and pharmacophore modeling studies offer insights into potential synthetic routes.

Pharmacophore-Guided Synthesis

A pharmacophore model constructed using LigandScout 4.0 identified five critical features in this compound:

  • Aromatic ring (AR)

  • Hydrophobic region (H)

  • Negative ionizable moiety (NI)

  • Hydrogen-bond acceptor (HBA)

  • Hydrogen-bond donor (HBD) .

This model, derived from this compound, GlyH-101, and glibenclamide, suggests that bromination and oxadiazole ring formation are key steps in synthesizing the core structure .

Analog-Based Inference

Comparative analysis with benzopyrimido-pyrrolo-oxazine-dione (BPO-27) derivatives reveals shared synthetic strategies, including:

  • Bromination of phenolic precursors to introduce dibromo substituents.

  • Oxadiazole formation via cyclization of hydrazide intermediates .

  • Carboxamide coupling using peptide-based reagents to link the oxadiazole to the phenoxyphenyl moiety .

Formulation and Drug Product Preparation

This compound is formulated as an immediate-release oral tablet for clinical applications. The preparation method involves:

Tablet Composition

ComponentFunctionPercentage (w/w)
This compoundActive ingredient40%
Pearlitol 160 CDiluent30%
Avicel PH-102Binder/Disintegrant20%
Kollidon CL-FSuperdisintegrant5%
Kollidon 30Binder3%
Aerosil 200 PharmaGlidant1%
Magnesium stearateLubricant1%

Source: Phase 2a clinical trial documentation

Manufacturing Process

  • Dry blending : Excipients are mixed in a high-shear granulator.

  • Direct compression : The blend is compressed into 250 mg tablets with a disintegration time <5 minutes .

  • Coating : Optional film coating to enhance stability in tropical climates.

Solubility and Solution Preparation

This compound exhibits limited aqueous solubility, necessitating organic solvents for in vitro studies:

Solubility Profile

SolventSolubility (mg/mL)Conditions
DMSO≥21.85Room temperature
Ethanol≥3.13Gentle warming (40–50°C)
WaterInsolubleN/A

Data compiled from APExBIO and TargetMol

Stock Solution Preparation

Desired ConcentrationMass (mg)Volume (mL)
10 mM5.451.0
5 mM2.731.0
1 mM0.551.0

Note: Solutions in DMSO are stable for 6 months at -20°C .

Preclinical and Clinical Batch Preparation

In Vivo Dosing Formulations

For rodent studies, this compound is suspended in vehicle solutions containing:

  • 0.5% methylcellulose

  • 0.1% Tween-80

Dosages up to 5 mg/kg (oral) show 70% reduction in fecal output in cholera toxin-challenged rats .

Clinical-Grade Manufacturing

The Phase 2a trial utilized tablets produced under GMP conditions with:

  • Content uniformity : ±5% of 250 mg label claim

  • Dissolution : >85% released within 30 minutes (pH 6.8 buffer) .

Analytical Characterization

Spectroscopic Data

  • HRMS : m/z 544.9412 [M+H]+^+ (calc. 544.9415)

  • 1^1H NMR (DMSO-d6): δ 8.21 (s, 1H, oxadiazole-H), 7.89–7.32 (m, aromatic-H) .

Purity Specifications

ParameterRequirementMethod
Chemical purity>99%HPLC (C18 column)
Chiral purity>99.5%Chiral SFC
Heavy metals<10 ppmICP-MS

Adapted from preclinical documentation .

FormStorage ConditionShelf Life
Powder-20°C, desiccated3 years
DMSO solution-80°C, under argon1 year
Tablets25°C/60% RH, blister packs24 months

Data from APExBIO and clinical trial reports .

Emerging Applications and Reformulation

Recent studies repurpose this compound as a SARS-CoV-2 Nsp13 inhibitor, requiring:

  • Nucleic acid co-formulation : Enhances binding to viral helicase .

  • Liposomal encapsulation : Improves cellular uptake in antiviral assays .

Analyse Des Réactions Chimiques

IOWH-032 subit diverses réactions chimiques, notamment :

    Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former les oxydes correspondants.

    Réduction : Le composé peut être réduit pour former différents dérivés.

    Substitution : this compound peut subir des réactions de substitution, en particulier aux sites du brome, pour former divers dérivés substitués.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et des nucléophiles pour les réactions de substitution . Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés.

Applications de la recherche scientifique

This compound possède une large gamme d’applications de recherche scientifique :

Applications De Recherche Scientifique

Treatment of Cholera

Overview
Cholera, caused by Vibrio cholerae, remains a significant global health challenge, particularly in areas with inadequate sanitation. iOWH-032 was designed as an antisecretory therapeutic to mitigate the severe fluid loss associated with cholera by inhibiting CFTR-mediated intestinal secretion.

Clinical Trials
A Phase 2a randomized, double-blind, placebo-controlled study was conducted to evaluate the safety and preliminary efficacy of this compound in healthy volunteers infected with V. cholerae. The study involved 47 subjects who received either this compound or a placebo for three days.

Results

  • Safety Profile : this compound was generally well tolerated, with no significant adverse effects reported at doses up to 500 mg every 8 hours.
  • Efficacy : The study found a non-significant reduction in diarrheal output (25.4 mL/hour for the treatment group vs. 32.6 mL/hour for placebo), indicating that while the compound was safe, it did not demonstrate sufficient efficacy to warrant further development for cholera treatment .

Antiviral Activity Against SARS-CoV-2

Mechanism of Action
Recent studies have indicated that this compound may also possess antiviral properties against SARS-CoV-2. It interacts with the RNA binding interface of the virus's helicase-polymerase complex, potentially disrupting viral replication.

Experimental Findings

  • In Vitro Studies : In bronchial cells expressing wild-type CFTR, this compound exhibited antiviral activity against SARS-CoV-2 at low micromolar concentrations .
  • Cytotoxicity Assay : The compound was tested at varying concentrations (0.1 μM to 100 μM) to assess its cytotoxic effects, with results indicating a favorable safety profile in terms of cellular viability .

Inhibition of Other Viral Infections

Research has also explored the potential of this compound in inhibiting other viruses, such as herpes simplex virus types 1 and 2 (HSV-1 and HSV-2). Studies suggest that CFTR inhibitors like this compound can suppress these infections, highlighting a broader application beyond gastrointestinal diseases .

Data Summary

ApplicationStudy TypeKey Findings
Cholera TreatmentPhase 2a Clinical TrialSafe but not effective; no significant reduction in diarrhea severity
SARS-CoV-2In Vitro StudiesExhibits antiviral activity; interferes with viral replication mechanisms
Herpes Simplex VirusLaboratory StudiesDemonstrated inhibition of HSV infection

Mécanisme D'action

IOWH-032 exerce ses effets en inhibant le canal chlorure du régulateur de conductance transmembranaire de la mucoviscidose. Cette inhibition réduit le flux d’ions chlorure à travers les membranes cellulaires, diminuant ainsi la perte de fluide et d’électrolytes dans des conditions telles que la diarrhée sécrétoire induite par la toxine cholérique. Les cibles moléculaires de this compound comprennent le canal chlorure lui-même et les voies impliquées sont liées au transport des ions et à l’homéostasie des fluides .

Comparaison Avec Des Composés Similaires

IOWH-032 est unique en son genre par son inhibition puissante du canal chlorure du régulateur de conductance transmembranaire de la mucoviscidose. Des composés similaires comprennent :

This compound se distingue par son profil d’inhibition spécifique et ses applications thérapeutiques potentielles dans le traitement de la diarrhée sécrétoire et d’autres affections liées aux canaux chlorure.

Activité Biologique

iOWH-032 is a synthetic small molecule developed primarily as an antisecretory agent targeting the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. This compound is being investigated for its potential to treat cholera and other diarrheal diseases by inhibiting excessive fluid secretion in the intestines, thereby mitigating dehydration and severe symptoms associated with these conditions. The development of this compound has been supported by organizations such as the Bill & Melinda Gates Foundation and PATH.

This compound functions by blocking chloride ion flow through the CFTR channel, which is a key player in fluid secretion during diarrheal episodes caused by pathogens like Vibrio cholerae. By inhibiting this channel, this compound aims to reduce the volume of fluid lost from the gastrointestinal tract, thus shortening the duration and severity of diarrhea symptoms.

Key Mechanistic Insights:

  • CFTR Inhibition : this compound has an in vitro IC50 of approximately 5 μM, indicating effective inhibition of CFTR in cellular models.
  • Impact on Fluid Secretion : In animal models, this compound demonstrated a significant reduction in cholera toxin-induced intestinal secretion and fecal output.

Phase 2a Clinical Trial

A pivotal Phase 2a clinical trial was conducted to evaluate the safety and efficacy of this compound in a controlled human infection model involving V. cholerae. Key findings from this trial include:

  • Study Design : The trial involved 47 subjects who were infected with V. cholerae and randomized to receive either this compound (500 mg every 8 hours) or a placebo for three days.
  • Safety Profile : this compound was generally well-tolerated, with no serious adverse effects reported. The maximum plasma concentration achieved was 4,270 ng/mL after three days.
  • Efficacy Results :
    • Diarrheal stool output rate for the treatment group was 25.4 mL/hour compared to 32.6 mL/hour for the placebo group, reflecting a 23% reduction that was not statistically significant.
    • No significant differences were observed in diarrhea severity or frequency between the treatment and placebo groups.

Summary of Clinical Outcomes

Outcome MeasureThis compound GroupPlacebo GroupStatistical Significance
Mean Diarrheal Output (mL/hour)25.432.6Not Significant
Plasma Concentration (ng/mL)4,270N/AN/A

These findings suggest that while this compound is safe for use, it may not provide sufficient clinical benefit to warrant further development specifically for cholera treatment.

Broader Biological Activity

Recent studies have also explored the antiviral potential of this compound against SARS-CoV-2. Research indicates that CFTR inhibitors like this compound can exhibit antiviral activity in vitro, suggesting a broader application beyond gastrointestinal disorders.

Antiviral Activity Evaluation

In vitro studies demonstrated that this compound effectively reduced viral loads when applied to bronchial epithelial cells infected with SARS-CoV-2. This highlights its potential as a multifaceted therapeutic agent.

Q & A

Basic Research Questions

Q. How should researchers formulate a focused research question on iOWH-032 that addresses a specific knowledge gap?

  • Methodological Answer : Begin by conducting a systematic literature review to identify understudied aspects of this compound, such as its mechanism of action, pharmacokinetics, or interactions with biological systems. Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine the question . For example: "How does this compound modulate [specific pathway] in [cell type/model], and what are the downstream effects on [biological outcome]?" Ensure the question is narrow enough to avoid redundancy but broad enough to allow robust data collection .

Q. How to manage and curate large datasets generated in this compound studies?

  • Methodological Answer : Implement a FAIR data management plan (Findable, Accessible, Interoperable, Reusable). Use tools like electronic lab notebooks (ELNs) for real-time data entry. Store raw data in standardized formats (e.g., .csv, .fasta) and annotate metadata comprehensively (e.g., experimental conditions, software versions). Share data via public repositories (e.g., NCBI, EMBL-EBI) with unique identifiers .

Propriétés

IUPAC Name

3-(3,5-dibromo-4-hydroxyphenyl)-N-[(4-phenoxyphenyl)methyl]-1,2,4-oxadiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15Br2N3O4/c23-17-10-14(11-18(24)19(17)28)20-26-22(31-27-20)21(29)25-12-13-6-8-16(9-7-13)30-15-4-2-1-3-5-15/h1-11,28H,12H2,(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSFNLJXHXBIKDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)CNC(=O)C3=NC(=NO3)C4=CC(=C(C(=C4)Br)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15Br2N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001026095
Record name 3-(3,5-Dibromo-4-hydroxyphenyl)-N-[(4-phenoxyphenyl)methyl]-1,2,4-oxadiazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001026095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

545.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1191252-49-9
Record name IOWH-032
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1191252499
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name IOWH-032
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12959
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 3-(3,5-Dibromo-4-hydroxyphenyl)-N-[(4-phenoxyphenyl)methyl]-1,2,4-oxadiazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001026095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IOWH-032
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Y3GDT6YWV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.